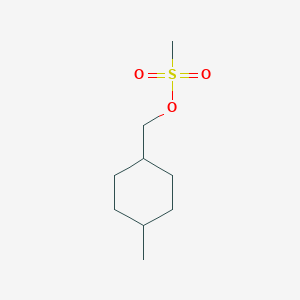![molecular formula C11H7F3N4O3 B12441651 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are extensively used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol typically involves multiple steps. One common synthetic route starts with the reaction of 4,4,4-trifluoromethylacetoacetate and thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction forms the pyrimidine ring with the trifluoromethyl group. Subsequent steps involve nitration and amination reactions to introduce the nitro and amino groups, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, it may bind to the active site of enzymes, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The nitrophenol group can participate in hydrogen bonding and other interactions, further stabilizing the compound within the target site .
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine: Used in the synthesis of various pharmaceuticals.
Imidazo[1,2-a]pyrimidin-5-ones: Exhibits anticancer activity.
Uniqueness
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol is unique due to the presence of both the trifluoromethyl and nitrophenol groups. These functional groups contribute to its high reactivity and potential for diverse applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitrophenol group provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C11H7F3N4O3 |
|---|---|
分子量 |
300.19 g/mol |
IUPAC名 |
2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol |
InChI |
InChI=1S/C11H7F3N4O3/c12-11(13,14)9-4-7(16-10(15)17-9)6-3-5(18(20)21)1-2-8(6)19/h1-4,19H,(H2,15,16,17) |
InChIキー |
PHZXPFQKPQNHTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC(=NC(=N2)N)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


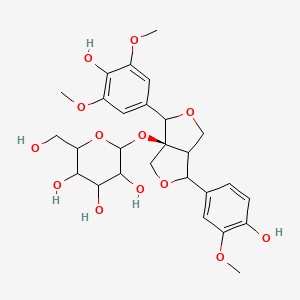
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
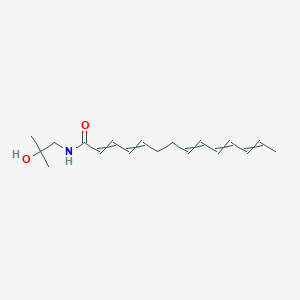

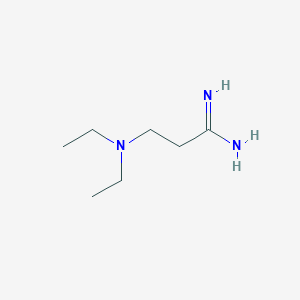
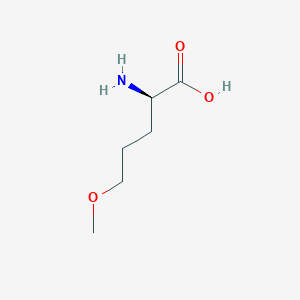
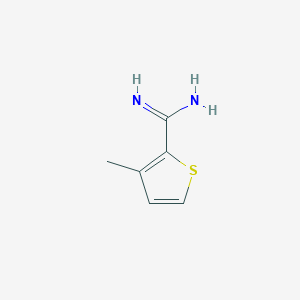

![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
![Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B12441638.png)
